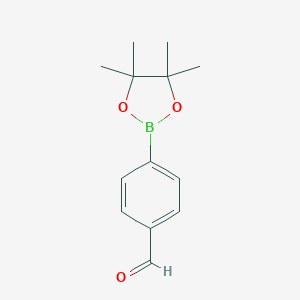

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBMXJJGPXADPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377754 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128376-64-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. This document is intended to serve as a valuable resource for laboratory researchers and professionals in the field of drug development.

Core Physical Properties

This compound, also known as 4-formylphenylboronic acid pinacol ester, is a white to light yellow crystalline powder at room temperature.[1] Its chemical structure combines a benzaldehyde moiety with a pinacol boronic ester, rendering it a versatile intermediate for various chemical transformations.

Data Presentation: Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇BO₃ | [1][2] |

| Molecular Weight | 232.09 g/mol | [1][2] |

| CAS Number | 128376-64-7 | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 59 - 63 °C | [1][5] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed methodologies for determining the key physical properties of solid organic compounds like this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point (for solids that can be safely melted and boiled)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Determination of Density of a Solid

Density is the mass of a substance per unit volume. For a solid, this can be determined using the displacement method.

Methodology (Volume Displacement):

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The new volume of the liquid is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

Determination of Solubility

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Gravimetric Method):

-

Sample Preparation: A known amount of a chosen solvent is placed in a vial at a constant temperature.

-

Saturation: The solid compound is added to the solvent in small increments with continuous stirring until no more solid dissolves, indicating a saturated solution.

-

Equilibration: The saturated solution is stirred for an extended period to ensure equilibrium is reached.

-

Analysis: A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated to dryness.

-

Calculation: The mass of the remaining solid residue is measured. The solubility is then expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g). This process can be repeated at different temperatures to determine the temperature dependence of solubility.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and influence its behavior in various applications. The following diagram illustrates the logical relationships between the core physical properties discussed.

Caption: Interrelation of the physical properties of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Formylphenylboronic acid, pinacol ester AldrichCPR 128376-64-7 [sigmaaldrich.com]

- 5. 4-Formylphenylboronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of 4-Formylphenylboronic Acid Pinacol Ester

This technical guide provides a comprehensive overview of the synthesis of 4-formylphenylboronic acid pinacol ester, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

4-Formylphenylboronic acid pinacol ester is a bifunctional molecule featuring a formyl group, which can undergo a variety of chemical transformations, and a boronic acid pinacol ester, a key functional group for palladium-catalyzed cross-coupling reactions. This unique combination makes it a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The most common and efficient method for its preparation is the palladium-catalyzed Miyaura borylation of 4-bromobenzaldehyde with bis(pinacolato)diboron.

Reaction Principle

The synthesis of 4-formylphenylboronic acid pinacol ester from 4-bromobenzaldehyde proceeds via a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired arylboronic acid pinacol ester and regenerate the Pd(0) catalyst. A base, typically a weak one like potassium acetate, is crucial for the transmetalation step.

Experimental Protocol: Palladium-Catalyzed Borylation of 4-Bromobenzaldehyde

This section details a common and reliable protocol for the synthesis of 4-formylphenylboronic acid pinacol ester.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 816.63 |

| Potassium Acetate (KOAc) | C₂H₃KO₂ | 98.14 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

3.3. Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02-0.05 eq), and potassium acetate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The typical concentration is in the range of 0.1-0.5 M with respect to the 4-bromobenzaldehyde.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80°C to 100°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

3.4. Characterization Data

The final product, 4-formylphenylboronic acid pinacol ester, is typically an off-white to white crystalline solid.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₇BO₃ |

| Molecular Weight | 232.08 g/mol [1] |

| Melting Point | 55-58 °C[1] |

| Boiling Point | 341.3±25.0 °C (Predicted)[1] |

| Density | 1.06±0.1 g/cm³ (Predicted)[1] |

| Appearance | Off-white crystalline solid[1] |

| Solubility | Slightly soluble in water[1] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-formylphenylboronic acid pinacol ester.

Caption: Experimental workflow for the synthesis of 4-formylphenylboronic acid pinacol ester.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Miyaura borylation reaction.

Caption: Catalytic cycle for the Miyaura borylation reaction.

Safety Considerations

-

4-Bromobenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

Bis(pinacolato)diboron: Handle in a well-ventilated area.

-

Palladium Catalyst: Palladium compounds can be toxic. Handle with care and avoid inhalation of dust.

-

1,4-Dioxane: Flammable liquid and potential carcinogen. Use in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

The palladium-catalyzed Miyaura borylation of 4-bromobenzaldehyde is a robust and efficient method for the synthesis of 4-formylphenylboronic acid pinacol ester. This guide provides a detailed protocol and relevant data to aid researchers in the successful preparation of this important synthetic intermediate. The versatility of the product makes it a valuable tool for the development of novel compounds in various fields of chemical science.

References

An In-depth Technical Guide to 4-Formylphenylboronic Acid Pinacol Ester (CAS No. 128376-64-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenylboronic acid pinacol ester, with the CAS number 128376-64-7, is a versatile organic compound that has garnered significant interest in various fields of chemical and biological research. Its unique bifunctional nature, possessing both a reactive formyl group and a boronic acid pinacol ester, makes it a valuable building block in organic synthesis and a tool in chemical biology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions, proteomics, and fluorescence imaging.

Chemical Structure and Physicochemical Properties

4-Formylphenylboronic acid pinacol ester is characterized by a phenyl ring substituted with a formyl group at the para-position relative to a pinacol boronate ester.

Chemical Structure:

-

Systematic Name: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

-

Synonyms: 4-Formylphenylboronic acid pinacolate, this compound[1]

-

CAS Number: 128376-64-7

-

SMILES: O=Cc1ccc(cc1)B2OC(C)(C)C(C)(C)O2[3]

Physicochemical Data:

The following table summarizes the key physicochemical properties of 4-Formylphenylboronic acid pinacol ester.

| Property | Value | Reference(s) |

| Melting Point | 55-58 °C | [2] |

| Boiling Point | 341.3±25.0 °C (Predicted) | [2] |

| Density | 1.06±0.1 g/cm³ (Predicted) | [2] |

| Water Solubility | Slightly soluble | [2] |

| Appearance | Off-white crystalline solid | [2] |

Synthesis

Experimental Protocol: Synthesis from p-Bromobenzaldehyde

A common and efficient method for the synthesis of 4-Formylphenylboronic acid pinacol ester involves the palladium-catalyzed cross-coupling of p-bromobenzaldehyde with bis(pinacolato)diboron.[2]

Materials:

-

p-Bromobenzaldehyde

-

Bis(pinacolato)diboron

-

Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Petroleum ether

-

Argon gas

Procedure:

-

To a stirred solution of p-bromobenzaldehyde (e.g., 8 g, 0.15 mol) and bis(pinacolato)diboron (e.g., 45.7 g, 0.18 mol) in 1,4-dioxane under an argon atmosphere, add Pd(dppf)Cl₂ (e.g., 5.26 g, 7.5 mmol) and potassium acetate (e.g., 22.0 g, 0.225 mol).[2]

-

Heat the reaction mixture to 80 °C and stir for 15 minutes.[2]

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dilute the residue with petroleum ether (e.g., 500 mL) and filter to remove insoluble materials.[2]

-

Concentrate the filtrate to obtain the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

A primary application of 4-Formylphenylboronic acid pinacol ester is as a coupling partner in Suzuki-Miyaura reactions to synthesize biaryl compounds. The pinacol ester provides improved stability and handling compared to the free boronic acid.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

General Experimental Protocol

The following is a general protocol for a Suzuki-Miyaura coupling reaction using 4-Formylphenylboronic acid pinacol ester. Reaction conditions should be optimized for specific substrates.

Materials:

-

4-Formylphenylboronic acid pinacol ester

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), 4-Formylphenylboronic acid pinacol ester (1.1-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and ligand (if necessary).

-

Add the base (2.0-3.0 equiv) and the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Proteomics: Glycoprotein Enrichment

The boronic acid moiety of 4-Formylphenylboronic acid pinacol ester can reversibly bind to cis-diols present in the glycan structures of glycoproteins. This interaction can be exploited for the selective enrichment of glycoproteins from complex biological samples for subsequent analysis by mass spectrometry.

Principle of Enrichment

Phenylboronic acids form covalent, cyclic esters with cis-diols under basic conditions. This binding is reversible, and the glycoproteins can be released under acidic conditions. This allows for the capture and subsequent elution of glycoproteins.

Experimental Workflow

The following diagram illustrates a general workflow for glycoprotein enrichment using a boronic acid-functionalized solid support. While 4-Formylphenylboronic acid pinacol ester itself is not the solid support, it is the reactive moiety that would be immobilized.

General Experimental Protocol

This protocol outlines the general steps for glycoprotein enrichment using boronic acid affinity chromatography.

Materials:

-

Boronic acid-functionalized agarose beads or magnetic beads

-

Binding/Wash Buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5)

-

Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

-

Protein sample (e.g., cell lysate, serum)

Procedure:

-

Equilibrate the boronic acid beads with the binding/wash buffer.

-

Incubate the protein sample with the equilibrated beads to allow for the binding of glycoproteins.

-

Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins.

-

Elute the bound glycoproteins from the beads using the elution buffer.

-

Neutralize the eluted sample and prepare it for downstream analysis, such as SDS-PAGE or mass spectrometry.

Applications in Fluorescence Imaging

Phenylboronic acid derivatives are known to interact with sialic acids, which are often overexpressed on the surface of cancer cells. This interaction provides a mechanism for targeting cancer cells. While the intrinsic fluorescence of 4-Formylphenylboronic acid pinacol ester has not been extensively characterized for imaging applications, it can be incorporated into larger fluorescent probes or its aldehyde group can be used to conjugate it to fluorescent dyes.

Principle of Cancer Cell Targeting

The boronic acid moiety can form reversible covalent bonds with the cis-diol groups present in sialic acids on the cancer cell surface, leading to the accumulation of the probe on the cell membrane.

General Protocol for Cell Imaging

The following is a generalized protocol for labeling cells with a boronic acid-based fluorescent probe.

Materials:

-

Boronic acid-conjugated fluorescent probe

-

Cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous control cell line

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Culture the cells on glass-bottom dishes suitable for microscopy.

-

Prepare a working solution of the boronic acid-conjugated fluorescent probe in cell culture medium.

-

Wash the cells with PBS and then incubate them with the probe solution for a specified time (e.g., 30-60 minutes) at 37 °C.

-

Wash the cells multiple times with PBS to remove the unbound probe.

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore used.

Conclusion

4-Formylphenylboronic acid pinacol ester is a valuable and versatile chemical entity with broad applications in organic synthesis and chemical biology. Its utility in the construction of complex biaryl scaffolds via the Suzuki-Miyaura reaction is well-established. Furthermore, its ability to interact with diols opens up avenues for its use in the enrichment of glycoproteins in proteomics and as a targeting moiety for cancer cell imaging. Further research into the development of specific protocols and the quantitative characterization of its properties in these biological applications will undoubtedly expand its utility for researchers, scientists, and drug development professionals.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile building block, also known as 4-formylphenylboronic acid pinacol ester, is a key intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a crucial component for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 9.98 | s | - | -CHO |

| 7.88 | d | 8.2 | Ar-H | |

| 7.84 | d | 8.2 | Ar-H | |

| 1.35 | s | - | -C(CH₃)₂ | |

| ¹³C NMR | 192.5 | - | - | C=O (aldehyde) |

| 138.0 | - | - | Ar-C | |

| 135.2 | - | - | Ar-CH | |

| 128.9 | - | - | Ar-CH | |

| 84.4 | - | - | -O-C(CH₃)₂ | |

| 24.9 | - | - | -C(CH₃)₂ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~2870, ~2770 | Medium | C-H stretch (aldehyde) |

| ~1705 | Strong | C=O stretch (aldehyde) |

| ~1605 | Medium | C=C stretch (aromatic) |

| ~1360 | Strong | B-O stretch |

| ~1145 | Strong | C-O stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 232.12 | [M]⁺ (Molecular Ion) |

| 217 | [M - CH₃]⁺ |

| 203 | [M - CHO]⁺ |

| 175 | [M - C(CH₃)₂O]⁺ |

| 131 | [M - C₆H₁₀BO₂]⁺ |

Experimental Protocols

A widely utilized and efficient method for the synthesis of 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the use of an aryl halide and a diboron reagent.

Synthesis of 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura Borylation

This protocol outlines the synthesis starting from 4-bromobenzaldehyde and bis(pinacolato)diboron.

Materials:

-

4-Bromobenzaldehyde

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (1.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white to off-white solid.

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

Caption: Workflow for the synthesis of the target compound.

Caption: Spectroscopic characterization workflow.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde molecular weight

An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Introduction

This compound, also known as 4-formylphenylboronic acid pinacol ester, is a versatile bifunctional organic compound of significant interest in modern chemical synthesis.[1] Its structure incorporates a benzaldehyde group and a pinacol-protected boronic acid. This unique combination allows for sequential or orthogonal chemical modifications, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis.[2][3] The pinacolborane group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][4] The aldehyde functionality provides a reactive handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and condensations. This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use in the Suzuki-Miyaura cross-coupling reaction.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, safety considerations, and analytical characterization.

| Property | Value |

| Molecular Weight | 232.09 g/mol [2][5] |

| Molecular Formula | C₁₃H₁₇BO₃[2][5] |

| CAS Number | 128376-64-7[1][5] |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | 59 - 63 °C[2] |

| Synonyms | 4-Formylphenylboronic Acid Pinacol Ester, 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] |

| SMILES String | CC1(C)C(C)(C)OB(C2=CC=C(C=C2)C=O)O1 |

| InChI Key | DMBMXJJGPXADPO-UHFFFAOYSA-N |

Core Applications in Research and Development

This compound is a cornerstone reagent with broad utility across several scientific disciplines. Its bifunctional nature is key to its versatility.

-

Organic Synthesis : It serves as a fundamental building block for constructing complex organic molecules.[2] The boronic ester enables the strategic introduction of an aryl aldehyde moiety into a target structure.

-

Medicinal Chemistry and Drug Discovery : In the development of new therapeutic agents, this reagent is used to synthesize novel biaryl structures, which are common motifs in pharmacologically active compounds.[2] The aldehyde can be further functionalized to explore structure-activity relationships (SAR).

-

Materials Science : It is utilized in the synthesis of advanced materials, including covalent organic frameworks (COFs), polymers, and fluorescent materials for sensors and imaging.[2][4] The defined geometry and reactive handles are ideal for creating well-ordered, functional architectures.

-

Fluorescent Probes : The unique electronic properties of the arylboronic ester and its derivatives allow for its use in the design of fluorescent probes for biological imaging applications.[2][3]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds and is a primary application of this reagent.[6] A general protocol is provided below, which should be optimized for specific substrates.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide.

Materials and Reagents:

-

This compound (1.0 eq.)

-

Aryl Halide (e.g., Aryl Bromide) (1.0-1.2 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

-

Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (often used as a co-solvent)

-

Reaction vessel (e.g., Schlenk flask or round-bottom flask)

-

Magnetic stirrer and heat source

-

Inert gas supply (Nitrogen or Argon)

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup : To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere : Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[7]

-

Solvent Addition : Under a positive pressure of inert gas, add the anhydrous organic solvent followed by the aqueous co-solvent (if applicable) via syringe. Common solvent ratios are between 3:1 and 10:1 (organic:water).[8]

-

Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

-

Monitoring : Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification : Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.

-

Characterization : Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

This compound is an indispensable tool for chemical researchers. Its dual reactivity, commercial availability, and stability make it a preferred reagent for the synthesis of a diverse range of molecular targets. Its central role in the robust and widely adopted Suzuki-Miyaura cross-coupling reaction ensures its continued importance in the rapid assembly of complex molecules relevant to drug discovery, materials science, and beyond.

References

- 1. This compound | 128376-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. echemi.com [echemi.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Yoneda Labs [yonedalabs.com]

A Technical Guide to the Solubility of 4-Formylphenylboronic Acid Pinacol Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-formylphenylboronic acid pinacol ester, a key building block in organic synthesis and drug discovery. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this document outlines the expected solubility trends based on structural analysis and provides detailed experimental protocols for determining precise solubility values.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 4-Formylphenylboronic acid pinacol ester possesses both polar and non-polar characteristics. The presence of the formyl group (-CHO) and the boronic ester group introduces polarity, while the phenyl ring and the pinacol methyl groups contribute to its non-polar nature.

Based on its structure, 4-formylphenylboronic acid pinacol ester is anticipated to exhibit good solubility in a range of common organic solvents. A study on the closely related phenylboronic acid pinacol ester showed very high solubility in solvents like chloroform, 3-pentanone, acetone, and dipropyl ether, with lower solubility in hydrocarbons such as methylcyclohexane.[1] It is reasonable to expect a similar trend for the 4-formylphenyl derivative. One source qualitatively describes its solubility in water as "Slightly soluble".[2]

Illustrative Solubility Data

While specific quantitative data is pending experimental determination, the following table illustrates how such data should be structured for effective comparison. Researchers are encouraged to populate this table with their own experimental findings.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Halogenated | Dichloromethane | 25 | Data to be determined | |

| Chloroform | 25 | Data to be determined | Expected to be high[1] | |

| Ketones | Acetone | 25 | Data to be determined | Expected to be high[1] |

| Methyl Ethyl Ketone | 25 | Data to be determined | ||

| Ethers | Diethyl Ether | 25 | Data to be determined | |

| Tetrahydrofuran (THF) | 25 | Data to be determined | ||

| 1,4-Dioxane | 25 | Data to be determined | ||

| Dipropyl Ether | 25 | Data to be determined | Expected to be high[1] | |

| Esters | Ethyl Acetate | 25 | Data to be determined | |

| Alcohols | Methanol | 25 | Data to be determined | |

| Ethanol | 25 | Data to be determined | ||

| Isopropanol | 25 | Data to be determined | ||

| Hydrocarbons | Hexane | 25 | Data to be determined | |

| Toluene | 25 | Data to be determined | ||

| Methylcyclohexane | 25 | Data to be determined | Expected to be low[1] | |

| Aprotic Polar | Acetonitrile | 25 | Data to be determined | |

| Dimethylformamide (DMF) | 25 | Data to be determined | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of 4-formylphenylboronic acid pinacol ester in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

4-Formylphenylboronic acid pinacol ester

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with secure caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-formylphenylboronic acid pinacol ester to a pre-weighed scintillation vial. The excess is crucial to ensure saturation.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

For finer particles, centrifugation of the vial can be employed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Record the exact volume of the aliquot taken.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-formylphenylboronic acid pinacol ester.

-

A pre-established calibration curve using standard solutions of known concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of 4-formylphenylboronic acid pinacol ester and a practical framework for its experimental determination. Accurate solubility data is critical for optimizing reaction conditions, developing purification strategies, and formulating drug products. It is recommended that researchers perform their own detailed solubility studies to obtain precise data relevant to their specific applications.

References

A Comprehensive Technical Guide to Benzaldehyde Boronic Acid Pinacol Esters: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of benzaldehyde boronic acid pinacol esters. These versatile compounds serve as crucial building blocks in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Introduction and Historical Context

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. Among these, the Suzuki-Miyaura cross-coupling reaction, recognized with the 2010 Nobel Prize in Chemistry, has emerged as a particularly powerful tool due to its mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic and stable organoboron reagents.[1]

The development of boronic acid pinacol esters as stable, easily handled, and purifiable alternatives to the more sensitive boronic acids has been a significant advancement in this field.[2] While the first synthesis of a boronic acid dates back to 1860, the widespread use of their pinacol esters in cross-coupling reactions gained prominence with the work of Miyaura and Suzuki.[1][3] In 1995, Miyaura reported a landmark method for the synthesis of arylboronic esters via the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl halides.[4] This reaction, now famously known as the Miyaura borylation, provided a direct and highly efficient route to a wide array of arylboronic esters, including those bearing functional groups like the formyl group present in benzaldehyde derivatives.[4][5]

Benzaldehyde boronic acid pinacol esters, specifically the ortho-, meta-, and para-isomers of formylphenylboronic acid pinacol ester, are bifunctional molecules that contain both a reactive aldehyde and a boronic ester. This dual functionality makes them exceptionally valuable synthons, allowing for sequential or orthogonal chemical transformations. The boronic ester moiety readily participates in Suzuki-Miyaura couplings, while the aldehyde group can be transformed through various reactions such as Wittig olefination, reductive amination, and condensation chemistry.[6]

Synthesis of Benzaldehyde Boronic Acid Pinacol Esters

The primary and most widely adopted method for the synthesis of benzaldehyde boronic acid pinacol esters is the Miyaura borylation reaction.[4] This reaction involves the palladium-catalyzed coupling of a bromobenzaldehyde isomer with bis(pinacolato)diboron in the presence of a base.

A general workflow for the synthesis is depicted below:

General Procedure for the Miyaura Borylation of Bromobenzaldehydes: [5][7]

A flame-dried round-bottom flask is charged with the corresponding bromobenzaldehyde isomer (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (KOAc, 1.5-3.0 equiv), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2-3 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., dioxane or DMSO) is added, and the reaction mixture is heated to 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

The following table summarizes representative yields for the synthesis of the three isomers of formylphenylboronic acid pinacol ester.

| Compound | Starting Material | Typical Yield (%) | Melting Point (°C) | Reference |

| 2-Formylphenylboronic acid pinacol ester | 2-Bromobenzaldehyde | 70-85% | 63-65 | |

| 3-Formylphenylboronic acid pinacol ester | 3-Bromobenzaldehyde | 75-90% | 48-51 | [8] |

| 4-Formylphenylboronic acid pinacol ester | 4-Bromobenzaldehyde | 80-95% | 128-132 | [7] |

Note: Yields can vary depending on the specific reaction conditions, catalyst, and scale.

Mechanism of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is generally understood to proceed through a series of well-defined steps involving a palladium(0)/palladium(II) cycle.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, a bromobenzaldehyde, to form a Pd(II) species.

-

Transmetalation: The halide on the Pd(II) complex is exchanged for a boryl group from bis(pinacolato)diboron. This step is facilitated by a base, such as potassium acetate, which is believed to activate the diboron species.

-

Reductive Elimination: The final step is the reductive elimination of the arylboronic ester product (Ar-Bpin) from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Applications in Drug Discovery and Development

Benzaldehyde boronic acid pinacol esters are invaluable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Their utility stems from their ability to participate in Suzuki-Miyaura cross-coupling reactions, which is one of the most widely used reactions in the pharmaceutical industry for the construction of biaryl and heteroaryl-aryl scaffolds.[1] These structural motifs are present in a vast number of marketed drugs.

The aldehyde functionality provides a handle for further molecular elaboration. For instance, a complex biaryl structure can be assembled using the boronic ester, and the aldehyde can then be used to introduce other functionalities, such as an amine via reductive amination, to modulate the pharmacological properties of the molecule.

A common application is the synthesis of a biaryl aldehyde, which can then be further functionalized.

This logical workflow highlights how a simple building block can be used to generate a wide array of complex molecular architectures, a key strategy in modern medicinal chemistry for the exploration of structure-activity relationships. The stability and reactivity of the pinacol ester make it a preferred reagent for these transformations, simplifying reaction protocols and improving yields.[9]

Conclusion

Benzaldehyde boronic acid pinacol esters are a class of highly valuable and versatile building blocks in organic synthesis. Their discovery and the development of efficient synthetic methods, primarily the Miyaura borylation, have had a significant impact on the field. For researchers and professionals in drug development, these reagents offer a reliable and efficient means to construct complex molecular frameworks, thereby accelerating the discovery of new therapeutic agents. The ability to perform subsequent modifications on the aldehyde group further enhances their synthetic utility, making them indispensable tools in the medicinal chemist's toolbox.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Formylphenylboronic acid, pinacol ester AldrichCPR 380151-86-0 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Theoretical Properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key building block in modern organic synthesis. This compound, often referred to as 4-formylphenylboronic acid pinacol ester, is instrumental in the construction of complex molecular architectures, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide will delve into its molecular structure, electronic properties, and reactivity, supported by experimental protocols for its synthesis, purification, and characterization. Furthermore, this document will illustrate its pivotal role in carbon-carbon bond formation through a detailed examination of the Suzuki-Miyaura coupling mechanism.

Core Molecular Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇BO₃ | [2][3] |

| Molecular Weight | 232.09 g/mol | [2] |

| CAS Number | 128376-64-7 | [3] |

| Melting Point | 59 - 63 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| IUPAC Name | This compound | [2] |

Theoretical and Electronic Properties

| Calculated Property | Predicted Value/Characteristic |

| HOMO Energy | Expected to be localized on the phenyl ring and the aldehyde oxygen, indicating these are the primary sites for electron donation. |

| LUMO Energy | Predicted to be centered on the phenyl ring and the boron atom, suggesting these are the regions most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | A moderate energy gap is anticipated, contributing to the compound's stability and its reactivity in catalyzed reactions. |

| Molecular Electrostatic Potential (MEP) | The MEP map is expected to show a negative potential (red/orange) around the oxygen atom of the aldehyde group, indicating a region of high electron density and a likely site for electrophilic attack. A positive potential (blue) is anticipated around the boron atom and the hydrogens of the methyl groups on the dioxaborolane ring, indicating electron-deficient regions. |

Below is a conceptual workflow for performing a DFT analysis on this molecule.

Caption: Workflow for DFT Calculation.

Experimental Protocols

Synthesis via Miyaura Borylation

A common and efficient method for the synthesis of this compound is the Miyaura borylation of 4-bromobenzaldehyde.[5][6][7][8]

Reaction Scheme:

Materials:

-

4-Bromobenzaldehyde

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)[6]

-

Base (e.g., Potassium acetate - KOAc)[6]

-

Solvent (e.g., 1,4-Dioxane or DMSO)[7]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), palladium catalyst (e.g., 3 mol% PdCl₂(dppf)), and potassium acetate (1.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography or recrystallization.[9][10]

Column Chromatography:

-

Stationary Phase: Silica gel or neutral alumina.[10] Using boric acid-impregnated silica gel can improve yields by reducing over-adsorption of the boronic ester.[9]

-

Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes.

Recrystallization:

-

The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allowed to cool slowly to induce crystallization.[10]

Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons (~7.8 and 7.6 ppm, showing characteristic ortho and meta coupling), and the methyl protons of the pinacol group (~1.3 ppm). |

| ¹³C NMR | Resonances for the aldehydic carbon (~192 ppm), aromatic carbons (in the range of 128-140 ppm), the carbon attached to boron (~84 ppm), and the methyl carbons of the pinacol group (~25 ppm). |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹, C-H stretching of the aldehyde at ~2820 and 2720 cm⁻¹, aromatic C=C stretching bands, and B-O stretching vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight. |

Reactivity and Applications: The Suzuki-Miyaura Coupling

This compound is a versatile reagent primarily used in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with aryl, vinyl, or alkyl halides and triflates.[11][12]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Caption: Suzuki-Miyaura Coupling Cycle.

Steps of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar'-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, a step that is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the construction of complex organic molecules with applications in pharmaceuticals, materials science, and agrochemicals. A thorough understanding of its theoretical properties, along with well-defined experimental protocols for its synthesis and use, is crucial for its effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ossila.com [ossila.com]

- 12. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and key reactions of a versatile building block in modern organic chemistry.

This technical guide provides essential information for researchers, scientists, and drug development professionals on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (also known as 4-formylphenylboronic acid pinacol ester). This bifunctional molecule, featuring both an aldehyde and a boronic acid pinacol ester, is a crucial reagent in the construction of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound, with purities typically suitable for research and development purposes. The common CAS number for this compound is 128376-64-7.[1][2][3] Below is a summary of offerings from several prominent suppliers. Pricing is subject to change and should be confirmed with the respective vendors.

| Supplier | Purity | Available Quantities | Price (USD) |

| TCI America | >97.0% (GC)[1][4] | 1 g, 5 g, 25 g | ~$30-40 (1 g) |

| Sigma-Aldrich (AldrichCPR) | Not specified | Varies | Pricing available upon login |

| BLDpharm | Information available upon request | Varies | Special offers for online orders may be available[2] |

| Chem-Impex | ≥97% (GC)[3] | Varies | Information available upon request |

| Ossila | >98% | Varies | Information available upon request[5] |

Synthesis of this compound

While commercially available, understanding the synthesis of this key intermediate can be valuable for process development and cost analysis in larger-scale applications. A common laboratory-scale synthesis involves the palladium-catalyzed borylation of 4-bromobenzaldehyde.

Experimental Protocol: Palladium-Catalyzed Borylation of 4-Bromobenzaldehyde

This procedure outlines a typical method for the synthesis of this compound.

Materials:

-

4-Bromobenzaldehyde

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

References

- 1. This compound | 128376-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 128376-64-7|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its organoboron reagents.[3]

Among the diverse array of organoboron reagents, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 4-formylphenylboronic acid pinacol ester, is a particularly valuable building block. It allows for the direct introduction of a formylphenyl group, a key structural motif in numerous biologically active compounds and a versatile handle for further chemical transformations. The resulting biphenyl aldehydes are crucial intermediates in the synthesis of various therapeutic agents, including sartans (angiotensin II receptor antagonists) for treating hypertension and other novel drug candidates.[4]

These application notes provide detailed protocols and quantitative data for the use of this compound in Suzuki coupling reactions, aimed at researchers and professionals in the field of drug discovery and development.

Applications in Drug Discovery and Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The Suzuki coupling reaction provides a direct and efficient route to synthesize unsymmetrical biaryls, which are often challenging to prepare using other methods. The aldehyde functionality of the title compound serves as a versatile precursor for the synthesis of more complex molecules through transformations such as reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid.

The products derived from Suzuki couplings with this compound are key intermediates in the synthesis of compounds targeting a wide range of diseases. For instance, the biphenyl-4-carboxaldehyde core is a precursor to various angiotensin II receptor blockers (ARBs) like Losartan and Valsartan, which are widely prescribed for hypertension. Furthermore, this building block is utilized in the development of novel inhibitors for various enzymes and receptors implicated in cancer, inflammation, and infectious diseases.

Below is a diagram illustrating a simplified workflow for the application of biphenyl aldehydes in a drug discovery pipeline.

Caption: Drug discovery workflow utilizing biphenyl aldehydes.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates to achieve optimal yields.

General Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is adapted from a standard procedure for the synthesis of biphenyl aldehydes.[5]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃), 2 M aqueous solution

-

1-Propanol

-

Ethyl acetate

-

Water (deionized)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.1 equiv), palladium(II) acetate (0.005 equiv), and triphenylphosphine (0.02 equiv).

-

Add 1-propanol and the 2 M aqueous sodium carbonate solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure biphenyl aldehyde.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vessel.

Procedure:

-

In a microwave-safe reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 3 equiv).

-

Add a solvent mixture (e.g., toluene/ethanol/water in a 1:1:1 ratio).

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

-

After cooling, work up the reaction mixture as described in Protocol 1 (steps 5-9).

Quantitative Data Summary

The following table summarizes representative examples of Suzuki coupling reactions using this compound with various aryl halides. Yields can vary depending on the specific reaction conditions and the reactivity of the coupling partners.

| Aryl Halide (Ar-X) | Product | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | 4'-Methoxybiphenyl-4-carbaldehyde | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | ~85-95 (estimated) | [5] |

| 1-Bromo-4-nitrobenzene | 4'-Nitrobiphenyl-4-carbaldehyde | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 | [6] |

| 4-Bromotoluene | 4'-Methylbiphenyl-4-carbaldehyde | Pd/C | K₂CO₃ | Ethanol/H₂O | ~80-90 (estimated) | [7] |

| 4-Bromobenzonitrile | 4'-Cyanobiphenyl-4-carbaldehyde | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 97 | [8][9] |

| 4-Iodobenzaldehyde | 4,4'-Biphenyldicarboxaldehyde | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | 86 | [5] |

Note: The yields are reported as isolated yields after purification. The conditions provided are based on similar reported reactions and may require optimization for the specific coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound is a highly effective and versatile method for the synthesis of biphenyl aldehydes. These compounds are of significant interest to the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules. The protocols and data presented here provide a valuable resource for researchers and scientists in drug discovery and development, facilitating the efficient synthesis of novel compounds for therapeutic applications. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it an ideal tool for the construction of complex molecular architectures.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. mdpi.com [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Formylphenylboronic Acid Pinacol Ester in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenylboronic acid pinacol ester is a versatile bifunctional reagent in modern organic synthesis. Its dual reactivity, stemming from the presence of both a formyl group and a boronic acid pinacol ester, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for its use in several key synthetic reactions, including the Suzuki-Miyaura cross-coupling, Wittig reaction, reductive amination, and Passerini multicomponent reaction. These methods are highly relevant for the synthesis of complex molecules, with significant applications in pharmaceutical and materials science research.

Chemical Properties and Handling

| Property | Value |

| Chemical Formula | C₁₃H₁₇BO₃ |

| Molecular Weight | 232.09 g/mol [1] |

| Appearance | White to off-white solid |

| CAS Number | 128376-64-7[1] |

| Melting Point | 61-65 °C |

| Solubility | Soluble in common organic solvents such as THF, dioxane, and DCM. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |

| Handling | Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. 4-Formylphenylboronic acid pinacol ester serves as an excellent coupling partner with various aryl and heteroaryl halides to synthesize substituted biphenyl carboxaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.[2]

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Formylphenylboronic acid pinacol ester (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene/Water (5:1 mixture)

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask, add 4-formylphenylboronic acid pinacol ester, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 24 | 75 |

| 4 | 1-Chloro-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 85 |

Wittig Reaction

The aldehyde functionality of 4-formylphenylboronic acid pinacol ester can readily undergo a Wittig reaction to form a C=C double bond, providing access to stilbene derivatives bearing a boronic ester group. These products are valuable precursors for further functionalization.

Caption: Wittig reaction of 4-formylphenylboronic acid pinacol ester.

Materials:

-

4-Formylphenylboronic acid pinacol ester (1.0 equiv)

-

(4-Picolyl)triphenylphosphonium chloride (1.1 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add (4-picolyl)triphenylphosphonium chloride and anhydrous THF.

-

Cool the suspension to 0 °C and add NaH portion-wise.

-